3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol
Overview
Description
3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol is an organofluorine compound that is 3-phenylpropan-1-ol bearing a trifluoromethyl group at position 3 on the phenyl ring .
Molecular Structure Analysis
The molecular formula of this compound is C10H9F3O . It has a molecular weight of 202.173 . The structure includes a phenyl ring bearing a trifluoromethyl group at position 3 .Physical and Chemical Properties Analysis
This compound is a clear liquid . It has a molecular weight of 202.173 . The InChI code for this compound is 1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7,14H,6H2/b4-2+ .Scientific Research Applications
Spectroelectrochemical Properties
The compound 3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol has been synthesized and studied for its spectroelectrochemical properties. It has been incorporated into novel phthalocyanines, exhibiting potential applications in electrochemical technologies due to their electron transfer properties, as shown through cyclic voltammetry and square wave voltammetry studies (Kamiloğlu et al., 2018).
Antibacterial Activity
This compound has also been evaluated for its antibacterial activity. Its analogues, synthesized from substituted aromaticaldehyde and tosylhydrazine, showed effectiveness against both gram-positive and gram-negative bacterial strains (Leelakumar et al., 2022).
Kinetic Resolution in Synthesis
The compound plays a role in the kinetic resolution of alcohols, as demonstrated in the preparation of 1,1,1-Trifluoro-2,3-epoxypropane, indicating its utility in the synthesis of optically active compounds (Shimizu et al., 1996).
Interaction with DNA
Research has shown that derivatives of this compound interact strongly with DNA through intercalation mode. This has implications for drug discovery, as understanding the interaction with DNA is crucial for the development of therapeutic agents (Rasool et al., 2021).
Vibrational Spectra Analysis
The compound's vibrational spectra and assignments have been studied, providing insights into its conformational behavior. This type of research is essential for understanding the fundamental properties of chemical compounds (Badawi & Förner, 2011).
Application in Polymerizations
It has been used in studies involving the polymerization of ethylenic monomers, highlighting its role in the development of new materials and compounds (Souverain et al., 1980).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, n-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide, has been shown to interact with the serotonergic system .
Mode of Action
The related compound mentioned above has been shown to have an antidepressant-like effect in mice, which is related to the modulation of the serotonergic system, specifically the 5-ht1a and 5-ht3 receptors .
Biochemical Pathways
The serotonergic system, which is implicated in the action of the related compound, plays a crucial role in mood regulation and could potentially be affected .
Pharmacokinetics
For instance, it has a molecular weight of 200.157 Da , and its LogP value is 2.90 , suggesting it is moderately lipophilic, which could influence its absorption and distribution in the body.
Result of Action
The related compound has been shown to exhibit an antidepressant-like effect in mice, suggesting potential mood-regulating effects .
Properties
IUPAC Name |
(E)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-5,7,14H,6H2/b4-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNLMIBCGPTFIK-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238211 | |
Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113048-69-4 | |
Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113048-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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